molecular formula C10H12O3 B1330167 Ethyl 2-hydroxy-5-methylbenzoate CAS No. 34265-58-2

Ethyl 2-hydroxy-5-methylbenzoate

Cat. No. B1330167
CAS RN: 34265-58-2
M. Wt: 180.2 g/mol
InChI Key: ZGYXABNSOOACGL-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-methylbenzoate is a chemical compound that belongs to the class of hydroxybenzoates, which are known for their diverse applications in various fields such as pharmaceuticals, cosmetics, and food preservation. While the specific compound ethyl 2-hydroxy-5-methylbenzoate is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the characteristics of ethyl 2-hydroxy-5-methylbenzoate.

Synthesis Analysis

The synthesis of related hydroxybenzoate compounds involves various chemical reactions and starting materials. For instance, the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate was achieved through a six-step process starting with commercially available compounds and involved a Horner–Wadsworth–Emmons-type olefination and a bromination reaction . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid was performed starting from 4-amino-2-hydroxybenzoic acid and involved methylation, thiocyanation, ethylation, and oxidation steps . These methods could potentially be adapted for the synthesis of ethyl 2-hydroxy-5-methylbenzoate.

Molecular Structure Analysis

The molecular structure of hydroxybenzoate derivatives has been studied using various analytical techniques. For example, the crystal structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray diffraction, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . The crystal and molecular structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . These studies provide a foundation for understanding the molecular structure of ethyl 2-hydroxy-5-methylbenzoate.

Chemical Reactions Analysis

Hydroxybenzoate compounds can undergo various chemical reactions. The products of hydrolysis of benzazolium iodides were found to include N-(2-hydroxyphenyl)- and N-(2-mercaptophenyl)-N-ethylacetamides, which are structurally related to hydroxybenzoates . The thermal rearrangement of a thiabicyclohexene system led to the formation of a hydroxybenzoate derivative . These reactions highlight the reactivity of hydroxybenzoate compounds and could be relevant to the chemical behavior of ethyl 2-hydroxy-5-methylbenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoate esters have been extensively studied. The gas-phase enthalpies of formation of ethyl hydroxybenzoates were determined experimentally and theoretically, providing valuable thermodynamic data . The experimental and computational analysis of methyl 4-hydroxybenzoate revealed its antimicrobial activity and provided insights into its pharmaceutical applications . These findings can be used to infer the properties of ethyl 2-hydroxy-5-methylbenzoate.

Scientific Research Applications

  • Flavor and Fragrance Industry : Esters are often responsible for the characteristic flavors and aromas of fruits and flowers . Ethyl 2-hydroxy-5-methylbenzoate could potentially be used to create or enhance certain flavors or fragrances.

  • Pharmaceutical Industry : Esters are frequently used in the pharmaceutical industry, either as active ingredients or as prodrugs . Ethyl 2-hydroxy-5-methylbenzoate could potentially be used in the synthesis of new drugs or as a prodrug that is metabolized into an active drug in the body.

  • Polymer Industry : Esters, particularly polyesters, are widely used in the polymer industry . Ethyl 2-hydroxy-5-methylbenzoate could potentially be used in the synthesis of new types of polyesters.

  • Cosmetics Industry : Esters are often used in cosmetics due to their emollient properties . Ethyl 2-hydroxy-5-methylbenzoate could potentially be used in the formulation of cosmetic products.

  • Chemical Synthesis : Esters are commonly used as intermediates in chemical synthesis . Ethyl 2-hydroxy-5-methylbenzoate could potentially be used as an intermediate in the synthesis of other chemical compounds.

  • Biomedical Applications : Certain types of esters, such as polyesters, have been used in biomedical applications . For example, a knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .

  • Chemical Synthesis : As an ester, Ethyl 2-hydroxy-5-methylbenzoate could be used as an intermediate in the synthesis of other chemical compounds .

  • Pharmaceuticals : It could potentially be used in the development of new drugs or as a prodrug, which is a biologically inactive compound that can be metabolized in the body to produce a drug .

  • Cosmetics : Esters are often used in cosmetics due to their emollient properties. Ethyl 2-hydroxy-5-methylbenzoate could potentially be used in the formulation of cosmetic products .

  • Flavors and Fragrances : Esters are often responsible for the characteristic flavors and aromas of fruits and flowers. Ethyl 2-hydroxy-5-methylbenzoate could potentially be used to create or enhance certain flavors or fragrances .

  • Polymers : Esters, particularly polyesters, are widely used in the polymer industry. Ethyl 2-hydroxy-5-methylbenzoate could potentially be used in the synthesis of new types of polyesters .

  • Biomedical Applications : Certain types of esters, such as polyesters, have been used in biomedical applications. For example, a knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .

Safety And Hazards

Ethyl 2-hydroxy-5-methylbenzoate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Flam. Liq. 3, Skin Irrit. 2, STOT SE 3 . The hazard statements include H226, H302, H312, H315, H319, H332, H335 .

properties

IUPAC Name

ethyl 2-hydroxy-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYXABNSOOACGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067827
Record name Ethyl 5-methylsalicylate
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URL https://comptox.epa.gov/dashboard/DTXSID7067827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-5-methylbenzoate

CAS RN

34265-58-2
Record name Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester
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Record name Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester
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Record name Ethyl 5-methylsalicylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methylsalicylate
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Synthesis routes and methods I

Procedure details

To a solution of 5-methyl salicylic acid (9.90 g) in ethanol (100 ml) was added concentrated sulfuric acid (1.0 g) and the mixture was refluxed under heating for 21 hr. The reaction mixture was concentrated to give an oil mainly containing the objective compound.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 2-methylacrolein (22.8 g, 92%, 0.30 mol), ethyl 2-chloroacetoacetate (41.1 g, 95%, 0.25 mol) and anhydrous sodium acetate (24.6 g, 0.30 mol) in acetic acid is heated at reflux temperature under N2 for 16 hr., cooled to room temperature and concentrated in vacuo to give a residue. The residue is partitioned between ethyl acetate and water. The organic phase is concentrated in vacuo to give the title product as an oil, 44.2 g, 71.9% purity (70.6% yield), characterized by NMR analysis).
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
70.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
IE Rosenberg - 1970 - search.proquest.com
… Ethyl 2-Hydroxy-5-Methylbenzoate.......... 32 … Ethyl 2-Hydroxy 5-Methylbenzoate …
Number of citations: 0 search.proquest.com
GM Brauer, L Simon - Journal of Research of the National Bureau …, 1962 - ncbi.nlm.nih.gov
2-Propoxy-5-methylbenzoic acid has been synthesized by two routes from p-cresotinic acid. Synthesis of the ethyl ester of p-cresotinic acid, propylation to the ether, and subsequent …
Number of citations: 2 www.ncbi.nlm.nih.gov
AW McCulloch, AG McInnes - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
… )acrylate (5a), ethyl 3-(2-furyl-5-phenyl)acrylate (5b), ethyl 3,3-di(2-furyl-5-methyl)propionate (10a), ethyl 3,3-di(2-furyl-5-phenyl)propionate (10b), and ethyl 2-hydroxy-5-methylbenzoate …
Number of citations: 19 cdnsciencepub.com
M Pfeffer - 1980 - spiral.imperial.ac.uk
… Work up and distillation gave ethyl 5-ethyl-2-• hydTOxybenzoate (148) in 82% yield, The n,m,r, spectrum was very similar to that from ethyl 2-hydroxy-5-methylbenzoate described in the …
Number of citations: 2 spiral.imperial.ac.uk
AB Sen, KC Joshi - Journal of the Science of Food and …, 1952 - Wiley Online Library
The synthesis of a number of compounds likely to possess fungicidal activity has been described by the authors in the earlier papers of this series (Sen & Joshi, 1948, 1949, 1951a, b). …
Number of citations: 6 onlinelibrary.wiley.com
AP Ijzerman, T Bultsma… - Journal of medicinal …, 1986 - ACS Publications
The extent of stimulation of the enzyme adenylate cyclase, and the concomitant production of cAMP, by a number of 0-adrenoceptor agonists, all belonging to the class of the iV-tert-…
Number of citations: 13 pubs.acs.org
D Mal, S Dey - Tetrahedron, 2006 - Elsevier
… Isobenzofuranones 19 and 20 were prepared from ethyl 2-hydroxy-5-methylbenzoate (26), which, in turn, was obtained in two steps starting from ethyl acetoacetate and crotonaldehyde …
Number of citations: 23 www.sciencedirect.com
A McKillop, L McLaren, RJK Taylor - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… (eg, 2,4,6-tri-tert-butylphenol, ethyl 3,5-dibromo-4-hydroxyphenylacetate) or very acidic phenols (4-methyl-2-nitropheno1, ethyl 2-hydroxy-5-methylbenzoate) as the silyl ethers cannot …
Number of citations: 77 pubs.rsc.org

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